

Application Notes and Protocols: Investigating the Effects of NIBR-LTSi on Tissue Repair

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Compound of Interest

Compound Name: NIBR-LTSi

Cat. No.: B15603443

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Introduction

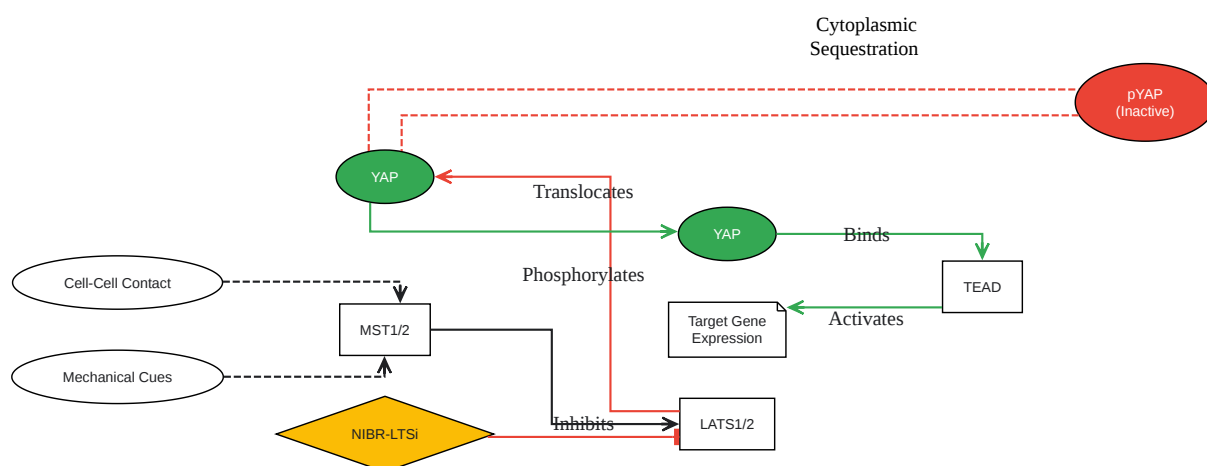
NIBR-LTSi is a potent and selective small molecule inhibitor of the Large Tumor Suppressor Kinases (LATS) 1 and 2.[1] By inhibiting LATS kinases, **NIBR-LTSi** prevents the phosphorylation and subsequent inactivation of Yes-associated protein (YAP), a key transcriptional co-activator in the Hippo signaling pathway.[2][3][4][5] The activation of YAP signaling promotes cell proliferation, stem cell self-renewal, and tissue growth, making **NIBR-LTSi** a promising compound for therapeutic applications in tissue repair and regeneration.[2][3][4]

These application notes provide a comprehensive experimental workflow and detailed protocols for researchers investigating the effects of **NIBR-LTSi** on tissue repair. The described methodologies cover in vitro and in vivo models to assess the compound's efficacy and mechanism of action.

Mechanism of Action: The Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size and tissue homeostasis. Its core components include a kinase cascade that ultimately phosphorylates and inhibits the transcriptional co-activator YAP. When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis.

NIBR-LTSi targets and inhibits LATS1/2, the final kinases in the Hippo pathway cascade. This inhibition prevents YAP phosphorylation, leading to its nuclear accumulation and activation of downstream gene expression, thereby promoting tissue regeneration.

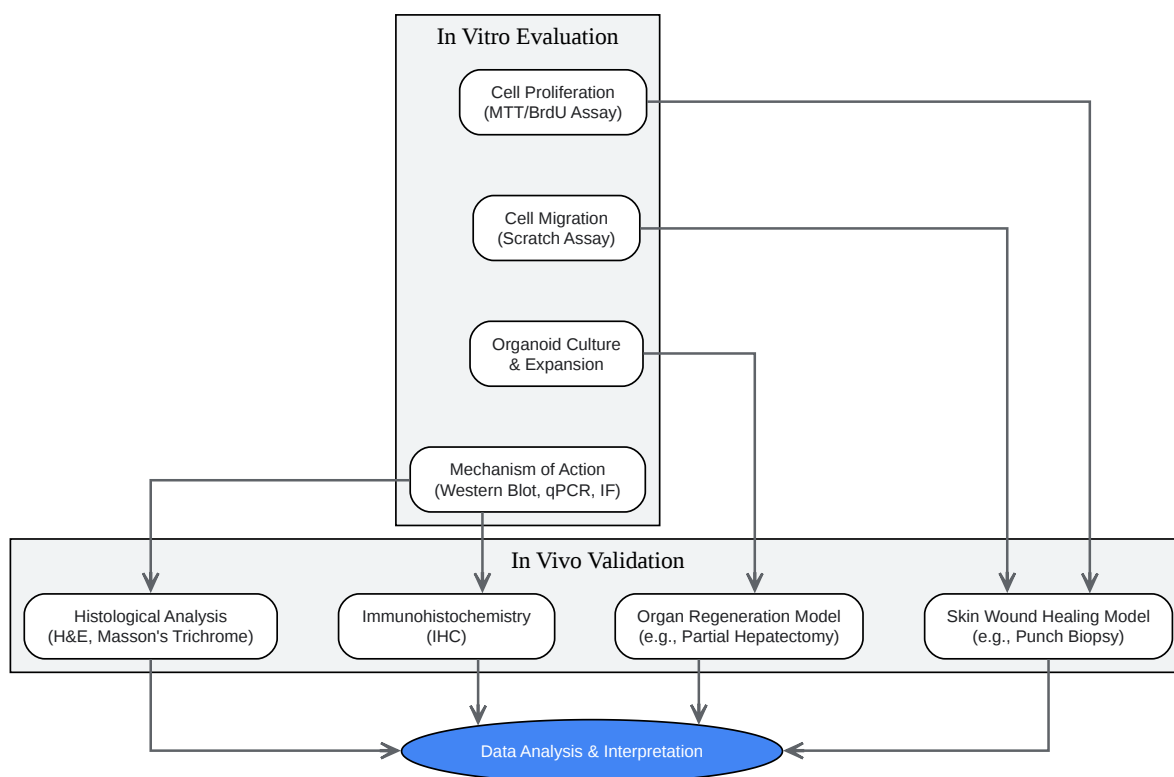


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Caption: NIBR-LTSi inhibits LATS1/2, activating YAP signaling.

Experimental Workflow

A tiered approach is recommended to comprehensively evaluate the effects of **NIBR-LTSi** on tissue repair, starting with in vitro assays to establish cellular effects and progressing to in vivo models for assessing tissue-level regeneration.



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Caption: Tiered workflow for evaluating **NIBR-LTSi** in tissue repair.

In Vitro Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To quantify the effect of **NIBR-LTSi** on the proliferation of relevant cell types (e.g., fibroblasts, keratinocytes, hepatocytes).

Materials:

- 96-well tissue culture plates
- Selected cell line
- Complete culture medium
- **NIBR-LTSi** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **NIBR-LTSi** in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.
- Replace the medium with the **NIBR-LTSi** dilutions and incubate for 24, 48, and 72 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

NIBR-LTSi Conc. (μ M)	24h Absorbance (570nm)	48h Absorbance (570nm)	72h Absorbance (570nm)
Vehicle Control			
0.1			
1			
10			
100			

In Vitro Scratch (Wound Healing) Assay

Objective: To assess the effect of **NIBR-LTSi** on cell migration and the closure of a simulated wound.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- 6-well or 12-well tissue culture plates
- Selected cell line (e.g., fibroblasts)
- Complete culture medium
- **NIBR-LTSi** stock solution
- Sterile 200 μ L pipette tip
- Microscope with a camera

Protocol:

- Seed cells in a 6-well plate and grow to 90-100% confluency.[\[4\]](#)
- Create a linear scratch in the cell monolayer using a sterile 200 μ L pipette tip.[\[4\]](#)[\[7\]](#)
- Gently wash the wells with PBS to remove detached cells.[\[7\]](#)

- Replace the medium with fresh medium containing different concentrations of **NIBR-LTSi** or a vehicle control.
- Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) at the same position.^[4]
- Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

Data Presentation:

Treatment	0h Scratch Width (µm)	12h Scratch Width (µm)	24h Scratch Width (µm)	% Wound Closure (24h)
Vehicle Control				
NIBR-LTSi (1 µM)				
NIBR-LTSi (10 µM)				

3D Organoid Culture and Expansion

Objective: To evaluate the effect of **NIBR-LTSi** on the growth and expansion of tissue-specific stem cell-derived organoids.^{[10][11][12][13][14]}

Materials:

- Tissue-specific stem cells (e.g., intestinal crypts, liver progenitors)
- Basement membrane extract (e.g., Matrigel)^{[11][13]}
- Organoid growth medium
- **NIBR-LTSi** stock solution
- 24-well tissue culture plates

Protocol:

- Isolate and prepare tissue-specific stem cells according to established protocols.
- Resuspend the cell pellet in cold basement membrane extract.[\[10\]](#)
- Plate droplets of the cell-matrix mixture into a pre-warmed 24-well plate and allow to solidify.
[\[10\]](#)
- Overlay the domes with organoid growth medium containing different concentrations of **NIBR-LTSi** or a vehicle control.[\[10\]](#)
- Culture the organoids for 7-14 days, changing the medium every 2-3 days.
- Monitor organoid formation and growth using a microscope.
- Quantify organoid size and number using image analysis software.

Data Presentation:

Treatment	Average Organoid Diameter (µm) at Day 7	Number of Organoids per Well at Day 7
Vehicle Control		
NIBR-LTSi (1 µM)		
NIBR-LTSi (10 µM)		

Western Blot for YAP Phosphorylation

Objective: To determine if **NIBR-LTSi** treatment leads to a decrease in YAP phosphorylation, indicating its activation.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Cell lysates from **NIBR-LTSi** treated and control cells
- SDS-PAGE gels

- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-YAP (Ser127), anti-YAP, anti-GAPDH
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Protocol:

- Treat cells with **NIBR-LTSi** for the desired time.
- Lyse cells and determine protein concentration.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate.
- Quantify band intensity and normalize phospho-YAP to total YAP and the loading control.

Data Presentation:

Treatment	p-YAP/Total YAP Ratio (normalized to control)
Vehicle Control	1.0
NIBR-LTSi (1 μ M)	
NIBR-LTSi (10 μ M)	

Quantitative PCR (qPCR) for YAP Target Genes

Objective: To measure the expression of known YAP target genes to confirm YAP activation by **NIBR-LTSi**.^{[19][20][21][22][23]}

Materials:

- RNA extracted from **NIBR-LTSi** treated and control cells
- cDNA synthesis kit
- qPCR master mix
- Primers for YAP target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH)
- qPCR instrument

Protocol:

- Treat cells with **NIBR-LTSi** for the desired time.
- Extract total RNA and synthesize cDNA.
- Perform qPCR using specific primers for target and housekeeping genes.
- Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

Data Presentation:

Treatment	CTGF Fold Change	CYR61 Fold Change	ANKRD1 Fold Change
Vehicle Control	1.0	1.0	1.0
NIBR-LTSi (1 μ M)			
NIBR-LTSi (10 μ M)			

Immunofluorescence for YAP Localization

Objective: To visualize the nuclear translocation of YAP following **NIBR-LTSi** treatment.[\[1\]](#)[\[3\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Materials:

- Cells grown on coverslips
- **NIBR-LTSi** stock solution
- 4% Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti-YAP
- Fluorescently-labeled secondary antibody
- DAPI for nuclear staining
- Fluorescence microscope

Protocol:

- Seed cells on coverslips in a 24-well plate.
- Treat cells with **NIBR-LTSi** or vehicle control.
- Fix cells with 4% PFA for 15 minutes.[\[1\]](#)
- Permeabilize cells with permeabilization buffer for 10 minutes.[\[1\]](#)
- Block with blocking buffer for 1 hour.[\[1\]](#)
- Incubate with anti-YAP primary antibody overnight at 4°C.

- Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.
- Counterstain nuclei with DAPI.
- Mount coverslips and visualize using a fluorescence microscope.

Data Presentation: Qualitative data will be in the form of images showing YAP localization. Quantitative analysis can be performed by measuring the ratio of nuclear to cytoplasmic fluorescence intensity.

Treatment	Nuclear/Cytoplasmic YAP Fluorescence Ratio
Vehicle Control	
NIBR-LTSi (1 μ M)	
NIBR-LTSi (10 μ M)	

In Vivo Experimental Protocols

Mouse Model of Skin Wound Healing

Objective: To evaluate the effect of topical or systemic administration of **NIBR-LTSi** on the rate of wound closure in a mouse model.[\[2\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

Materials:

- Mice (e.g., C57BL/6)
- Anesthetics
- Surgical tools (biopsy punch, scissors, forceps)
- **NIBR-LTSi** formulation (topical or for systemic delivery)
- Digital caliper
- Camera

Protocol:

- Anesthetize the mouse and shave the dorsal skin.[\[27\]](#)
- Create full-thickness excisional wounds (e.g., 6mm punch biopsy) on the back of the mouse. [\[27\]](#)[\[28\]](#)
- Administer **NIBR-LTSi** (topically to the wound or systemically) according to the experimental design.
- Monitor the mice daily and photograph the wounds at regular intervals (e.g., day 0, 3, 7, 10, 14).
- Measure the wound area from the photographs using image analysis software.[\[27\]](#)
- Calculate the percentage of wound closure over time.

Data Presentation:

Day	Vehicle Control Wound Area (mm ²)	NIBR-LTSi Wound Area (mm ²)
0		
3		
7		
10		
14		

Partial Hepatectomy in Mice

Objective: To assess the effect of **NIBR-LTSi** on liver regeneration following surgical resection. [\[5\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)

Materials:

- Mice

- Anesthetics
- Surgical instruments
- Suture material
- **NIBR-LTSi** for systemic administration

Protocol:

- Anesthetize the mouse and perform a laparotomy.
- Perform a 70% partial hepatectomy by ligating and resecting the median and left lateral liver lobes.[5]
- Administer **NIBR-LTSi** systemically post-surgery.
- At selected time points (e.g., 2, 5, 7 days post-hepatectomy), euthanize the mice and harvest the remaining liver lobes.
- Calculate the liver-to-body weight ratio to assess regeneration.

Data Presentation:

Time Point	Vehicle Control Liver/Body Weight Ratio	NIBR-LTSi Liver/Body Weight Ratio
Day 2		
Day 5		
Day 7		

Histological Analysis of Wound Healing

Objective: To examine the cellular and morphological changes in the healing tissue following **NIBR-LTSi** treatment.[30][32][38]

Materials:

- Wound tissue samples
- Formalin for fixation
- Paraffin embedding reagents
- Microtome
- Staining reagents: Hematoxylin and Eosin (H&E), Masson's Trichrome

Protocol:

- Harvest wound tissue at different time points and fix in 10% neutral buffered formalin.
- Process the tissue, embed in paraffin, and cut 5 µm sections.
- Stain sections with H&E to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
- Stain sections with Masson's Trichrome to visualize and quantify collagen deposition.
- Score the histological sections based on established criteria for wound healing.

Data Presentation:

Treatment	Re-epithelialization Score	Granulation Tissue Score	Inflammation Score	Collagen Deposition Score
Vehicle Control				
NIBR-LTSi				

Immunohistochemistry (IHC)

Objective: To detect the expression and localization of specific markers of proliferation (e.g., Ki67), angiogenesis (e.g., CD31), and YAP activation in the healing tissue.[\[39\]](#)[\[40\]](#)[\[41\]](#)[\[42\]](#)[\[43\]](#)

Materials:

- Paraffin-embedded tissue sections
- Antigen retrieval solutions
- Blocking solutions
- Primary antibodies (e.g., anti-Ki67, anti-CD31, anti-YAP)
- Secondary antibody detection system (e.g., HRP-DAB)
- Counterstain (e.g., hematoxylin)

Protocol:

- Deparaffinize and rehydrate the tissue sections.[\[39\]](#)
- Perform antigen retrieval using heat-induced or enzymatic methods.[\[39\]](#)[\[42\]](#)
- Block endogenous peroxidase activity and non-specific binding sites.
- Incubate with primary antibodies.
- Incubate with a biotinylated secondary antibody followed by streptavidin-HRP.
- Develop the signal with a chromogen substrate (e.g., DAB).
- Counterstain with hematoxylin and mount the slides.
- Quantify the number of positive cells or the staining intensity.

Data Presentation:

Treatment	Ki67 Positive Cells/HPF	CD31 Positive Vessels/HPF	Nuclear YAP Positive Cells (%)
Vehicle Control			
NIBR-LTSi			

Conclusion

The experimental workflow and detailed protocols provided in these application notes offer a robust framework for investigating the therapeutic potential of **NIBR-LTSi** in tissue repair. By systematically evaluating its effects from the cellular to the tissue level, researchers can gain valuable insights into its mechanism of action and efficacy, paving the way for its potential translation into clinical applications for regenerative medicine.

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